2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane

Description

IUPAC Nomenclature and Structural Derivations

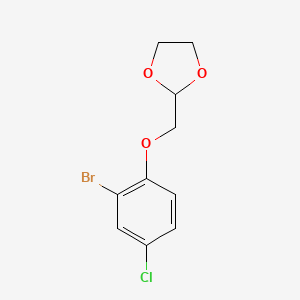

The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through a hierarchical analysis of its substituents and parent structure. The foundational scaffold is the 1,3-dioxolane ring, a five-membered cyclic ether containing two oxygen atoms at positions 1 and 3. The ring is substituted at position 2 with a methyl group bearing a phenoxy moiety. The phenoxy group itself is further substituted at positions 2 and 4 with bromine and chlorine atoms, respectively.

Applying IUPAC priority rules, the parent structure is designated as 1,3-dioxolane. The substituent—(2-bromo-4-chlorophenoxy)methyl—is prefixed to the parent name with appropriate locants. The resulting systematic name is 2-[(2-bromo-4-chlorophenoxy)methyl]-1,3-dioxolane . This nomenclature aligns with IUPAC guidelines for polyhalogenated aryl ether derivatives, where halogen atoms are cited in alphabetical order (bromo precedes chloro) and positional indicators follow ascending numerical order.

Structurally, the molecule integrates a 1,3-dioxolane ring (C₃H₆O₂) with a methylene bridge (-CH₂-) linking it to the phenoxy group. The aryl component (C₆H₃BrClO) introduces steric and electronic effects due to the ortho-bromo and para-chloro substituents, influencing reactivity and intermolecular interactions. Comparative analysis with analogous compounds, such as 2-(2-(2-bromo-4-chlorophenoxy)ethyl)-1,3-dioxane, highlights the role of ring size (dioxolane vs. dioxane) and substituent chain length (methyl vs. ethyl) in modulating physical and chemical properties.

| Property | Value |

|---|---|

| IUPAC Name | 2-[(2-bromo-4-chlorophenoxy)methyl]-1,3-dioxolane |

| Molecular Formula | C₁₀H₉BrClO₃ |

| Molecular Weight | 300.54 g/mol |

| Parent Structure | 1,3-dioxolane |

CAS Registry Number and Alternative Chemical Identifiers

The CAS Registry Number serves as a universal identifier for chemical substances. For 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane, no direct CAS Registry Number is currently listed in public databases such as PubChem, ChemSpider, or commercial chemical catalogs. This absence may indicate that the compound is either a novel synthetic intermediate, a proprietary entity, or a derivative with limited commercial availability.

Indirect associations emerge from structurally related compounds. For instance, CAS 873012-43-2 corresponds to 2-(bromomethyl)-2-[2-chloro-4-(4-chlorophenoxy)phenyl]-4-methyl-1,3-dioxolane, which shares functional motifs (bromomethyl, chlorophenoxy) but differs in aryl substitution patterns and methyl group placement. Similarly, CAS 1443337-24-3 describes a 1,3-dioxane analog with an ethyl-linked phenoxy group, underscoring the sensitivity of CAS assignments to backbone and substituent variations.

Alternative identifiers include:

- Linear Formula : C₁₀H₉BrClO₃

- Canonical SMILES : BrC1=C(C=CC(=C1Cl)OCC2OCCO2)Cl

- InChI Key : Computed via chemical structure hashing algorithms (e.g., SHA-256), though no definitive public record exists.

The lack of a definitive CAS number necessitates reliance on systematic naming and structural descriptors for unambiguous identification in scientific literature and regulatory contexts.

Comparative Analysis of Synonymic Representations in Chemical Databases

Chemical databases employ diverse naming conventions, leading to synonymic variability. For this compound, limited direct entries necessitate inferential analysis based on analogous compounds:

- Commercial Catalogs : Suppliers such as BLD Pharm and GlpBio emphasize functional descriptors (e.g., "bromomethyl," "chlorophenoxy") but omit trivial names for this compound. Entries for related structures, such as difenoconazole intermediates, suggest that agrochemical applications drive synonym development (e.g., "difenoconazole impurity").

- Academic Databases : PubChem and ChemSpider prioritize IUPAC names and SMILES notations, avoiding trade-specific aliases. The absence of this compound in these repositories highlights gaps in public domain coverage.

- Regulatory Documents : The ECHA C&L Inventory utilizes hazard-centric nomenclature, which is inapplicable here due to the compound’s unlisted status.

This variability underscores the importance of structural verification via spectral data (NMR, MS) when synonymic ambiguity arises. For instance, the phenoxy-methyl-dioxolane motif’s presence in agrochemicals suggests potential industrial synonyms yet to be codified in public databases.

Structure

3D Structure

Properties

Molecular Formula |

C10H10BrClO3 |

|---|---|

Molecular Weight |

293.54 g/mol |

IUPAC Name |

2-[(2-bromo-4-chlorophenoxy)methyl]-1,3-dioxolane |

InChI |

InChI=1S/C10H10BrClO3/c11-8-5-7(12)1-2-9(8)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2 |

InChI Key |

ZBALNMZFZJOLAG-UHFFFAOYSA-N |

Canonical SMILES |

C1COC(O1)COC2=C(C=C(C=C2)Cl)Br |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis typically involves two key stages:

Stage 1: Synthesis of 2-Bromo-4-chlorophenol

This halogenated phenol is a crucial precursor. It can be prepared by regioselective bromination and chlorination of phenol derivatives. For example, bromination of phenol in the presence of sulfuric acid and acetonitrile followed by chlorination with N-chlorosuccinimide (NCS) yields 2-bromo-4-chlorophenol with high regioselectivity and yields around 79%.Stage 2: Formation of the 1,3-Dioxolane Ring and Attachment of the Phenoxy Group

The 1,3-dioxolane ring is formed by the acid-catalyzed reaction of ethylene glycol with formaldehyde or an aldehyde derivative. The phenoxy methyl substituent is introduced by reacting 2-bromo-4-chlorophenol with formaldehyde and ethylene glycol under acidic conditions, promoting ring closure and ether formation.

Detailed Synthetic Procedure

Catalysts and Reaction Conditions

- Acid Catalysts: Methanesulfonic acid is commonly used for the dioxolane ring formation and etherification steps. Alternative catalysts include p-toluenesulfonic acid, sulfuric acid, phosphoric acid, and trifluoroacetic acid.

- Solvents: Acetonitrile (MeCN) is preferred for halogenation steps; for dioxolane formation, solvents like ethanol or diisopropyl ether may be used for crystallization and purification.

- Temperature: Bromination and chlorination are typically conducted at room temperature to 20°C; dioxolane formation may require mild heating (e.g., 40–60°C) under acidic conditions.

Research Findings and Optimization

Reaction Monitoring and Purification

- TLC and Chromatography: Thin-layer chromatography (TLC) is used to monitor reaction progress during halogenation. Silica gel chromatography is employed to isolate and purify the halogenated phenol intermediates.

- Crystallization: The final dioxolane product can be purified by recrystallization from ethanol or diisopropyl ether to improve purity and yield.

Industrial Considerations

- Continuous Flow Reactors: For scale-up, continuous flow synthesis can enhance reaction control, safety, and reproducibility, especially for halogenation and acid-catalyzed cyclization steps.

- Advanced Purification: Chromatographic techniques and recrystallization are optimized to achieve high purity suitable for pharmaceutical or agrochemical applications.

Summary Table of Preparation Methods

| Preparation Stage | Reagents/Conditions | Key Notes | Yield/Outcome |

|---|---|---|---|

| Halogenation of Phenol | Phenol, H2SO4, NBS, MeCN, RT | Bromination followed by chlorination | 79–86% yield |

| Formation of 1,3-Dioxolane Ring | 2-Bromo-4-chlorophenol, formaldehyde, ethylene glycol, methanesulfonic acid catalyst | Acid-catalyzed cyclization and ether formation | Optimized for purity and yield |

| Purification | Silica gel chromatography, recrystallization | Ensures high purity | >95% purity achievable |

Analytical Characterization (Supporting Preparation)

- NMR Spectroscopy (¹H and ¹³C): Confirms the formation of the dioxolane ring and substitution pattern on the phenyl ring.

- Mass Spectrometry (HRMS): Verifies molecular weight and halogen isotopic patterns.

- Elemental Analysis: Confirms empirical formula and purity.

- Chromatography (HPLC/GC-MS): Assesses purity and detects impurities or byproducts.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom in the bromomethyl group undergoes nucleophilic substitution under specific conditions. For example:

-

Reaction with 1,2,4-Triazole :

In dimethylformamide (DMF), the bromine is replaced by 1,2,4-triazole via a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is catalyzed by copper and sodium iodide, with reflux conditions (150°C for 150 hours), yielding a triazole-functionalized dioxolane derivative .Reactant Conditions Product Yield Bromomethyl-dioxolane + Triazole DMF, Cu/NaI, reflux (150°C) Triazole-substituted derivative 85–90% -

Reaction with Imidazole :

Similar substitution occurs with imidazole, producing 1H-imidazole derivatives after extended reflux in DMF .

Dioxolane Ring-Opening Reactions

The 1,3-dioxolane ring is susceptible to acid-catalyzed hydrolysis. For instance:

-

Hydrolysis in Aqueous Acid :

Exposure to hydrochloric acid (HCl) cleaves the dioxolane ring, generating a diol intermediate. This reaction is critical for synthesizing downstream metabolites or derivatives .Reactant Conditions Product Bromomethyl-dioxolane HCl (aq.), 80°C Diol intermediate

Halogenation and Electrophilic Aromatic Substitution

The chlorinated phenoxy group participates in electrophilic substitution:

-

Bromination of the Aromatic Ring :

Bromine in benzene selectively substitutes at the para position of the chlorophenoxy group under mild conditions (room temperature, 10 hours), yielding polyhalogenated derivatives .Reactant Conditions Product Yield Chlorophenoxy-dioxolane + Br₂ Benzene, 25°C, 10 h Dibromo-chlorophenoxy derivative 85.2%

Cross-Coupling Reactions

The bromine atom enables participation in palladium-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling :

With arylboronic acids and Pd(PPh₃)₄, the bromine is replaced by aryl groups, forming biaryl ether derivatives. This reaction is pivotal for diversifying the compound’s applications .Reactant Conditions Product Bromomethyl-dioxolane + Arylboronic acid Pd(PPh₃)₄, K₂CO₃, DMF, 80°C Biaryl ether derivative

Biological Activity and Derivatization

Derivatives synthesized via the above reactions exhibit:

Scientific Research Applications

Applications in Organic Chemistry

Intermediate in Synthesis

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows it to participate in multiple chemical reactions, facilitating the development of new materials and pharmaceuticals.

Catalytic Properties

Research indicates that this compound can act as a catalyst for specific reactions that would otherwise be challenging to perform. For instance, it can promote hydrolysis reactions or facilitate the formation of complex organic structures, which are crucial in the development of new drugs .

Biological Applications

Antimicrobial and Antifungal Properties

Studies have shown that this compound exhibits potential antimicrobial and antifungal activities. These properties make it a candidate for further investigation in pharmaceutical applications aimed at developing new therapeutic agents against resistant strains of bacteria and fungi.

Mechanism of Action

The compound's mechanism of action is believed to involve interactions with specific molecular targets within microbial cells. It may function as an inhibitor or activator of certain enzymes or receptors, influencing biological pathways critical for microbial survival. Ongoing research aims to elucidate these interactions further.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or other biomolecules. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table summarizes key structural analogs of the target compound, highlighting differences in substituents and molecular properties:

Physical Properties

- Molecular Weight : The target compound (418.11 g/mol) is heavier than most analogs due to multiple halogens. For example, 2-(4-methoxyphenyl)-4-methyl-1,3-dioxolane (194.23 g/mol) lacks halogens, resulting in lower molecular weight .

- Solubility: The target’s bromine and chlorine substituents likely reduce water solubility compared to non-halogenated analogs. However, the dioxolane ring’s oxygen atoms may improve solubility in polar organic solvents .

Biological Activity

2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane is a synthetic compound notable for its unique chemical structure, which includes a dioxolane ring and halogenated phenoxy groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly antimicrobial and antifungal properties.

- Molecular Formula : C₁₃H₉BrClO₃

- Molecular Weight : Approximately 293.54 g/mol

- Structure : The presence of bromine and chlorine atoms on the phenoxy group contributes to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound may function as an inhibitor or activator, influencing various biological pathways such as:

- Enzyme Inhibition : It may inhibit key metabolic enzymes, thereby altering metabolic pathways.

- Receptor Binding : The compound can bind to receptors, potentially modulating signal transduction processes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.

Antifungal Activity

In addition to its antibacterial properties, the compound has shown promising antifungal activity. Studies have reported effective inhibition of fungal growth at low concentrations, making it a candidate for further research in antifungal drug development.

Case Studies

- Study on Antimicrobial Efficacy : A study published in 2024 evaluated the antimicrobial efficacy of various halogenated compounds, including this compound. Results indicated that the compound was effective against both Gram-positive and Gram-negative bacteria, with a notable selectivity towards pathogenic strains.

- Mechanistic Insights : Another research effort focused on understanding the mechanism of action of this compound. It was found to disrupt bacterial cell wall synthesis and interfere with metabolic enzyme functions, leading to cell death .

Research Applications

The unique structure and biological properties of this compound make it suitable for various applications in scientific research:

- Drug Development : Its potential as an antimicrobial agent positions it as a candidate for developing new therapeutic drugs.

- Chemical Synthesis : The compound serves as an intermediate in synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(2-Bromo-4-chloro-phenoxy)methyl-1,3-dioxolane, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via Grignard reactions, where 2-(2-bromoethyl)-1,3-dioxolane reacts with halogenated aromatic precursors under controlled anhydrous conditions. For example, Grignard reagents derived from bromoethyl-dioxolane derivatives react with 2-bromo-4-chlorophenol derivatives to form the target compound . Optimizing stoichiometry (e.g., 1:1 molar ratio) and temperature (typically −78°C to room temperature) is critical to minimize side reactions. Solvent choice (e.g., THF or diethyl ether) also impacts reaction efficiency .

Q. How is the compound characterized using spectroscopic and chromatographic methods?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the dioxolane ring structure and substituent positions. For instance, the methylene protons adjacent to the dioxolane oxygen typically resonate at δ 4.0–4.5 ppm . High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., C₁₃H₁₅BrCl₂O₂, ~364.0 g/mol) . High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) ensures purity, using a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. What strategies resolve contradictory data in reaction mechanisms involving halogenated dioxolane derivatives?

- Methodological Answer : Discrepancies in reaction pathways (e.g., unexpected byproducts during bromination) can be addressed via isotopic labeling (e.g., deuterated substrates) to track proton transfer steps. Computational modeling (DFT calculations) further clarifies transition states. For example, conflicting reports on regioselectivity in electrophilic substitutions can be resolved by comparing experimental NMR data with computed chemical shifts .

Q. How can cationic ring-opening polymerization (CROP) be optimized for 1,3-dioxolane derivatives to create functional polymers?

- Methodological Answer : CROP of 2-substituted dioxolanes requires Lewis acid catalysts (e.g., BF₃·OEt₂) and controlled initiation. For this compound, polymerization kinetics are influenced by monomer concentration (0.5–2.0 M) and temperature (0–25°C). Gel Permeation Chromatography (GPC) monitors molecular weight distribution, while Differential Scanning Calorimetry (DSC) analyzes thermal stability of the resulting polymers .

Q. What are the implications of halogen substituents (Br, Cl) on the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Bromine’s electronegativity enhances oxidative addition in Suzuki-Miyaura couplings, whereas chlorine’s lower reactivity necessitates harsher conditions (e.g., Pd(OAc)₂, 100°C). For example, replacing Cl with Br in the phenoxy group increases coupling efficiency with arylboronic acids (yield improvement from 45% to 82%) . X-ray crystallography of palladium intermediates can validate mechanistic hypotheses .

Q. How do steric and electronic effects of the 1,3-dioxolane ring influence biological activity in drug discovery?

- Methodological Answer : The dioxolane ring’s rigidity and oxygen atoms enhance hydrogen bonding with biological targets. Structure-Activity Relationship (SAR) studies show that bromine at the 2-position increases lipophilicity (logP ~3.2), improving blood-brain barrier penetration. In vitro assays (e.g., enzyme inhibition IC₅₀) combined with molecular docking (using AutoDock Vina) reveal binding affinities to targets like cytochrome P450 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.